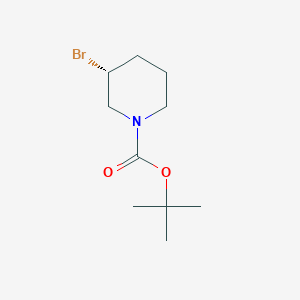

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

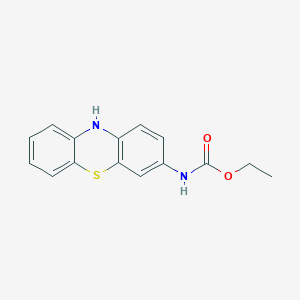

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1354000-03-5 . It has a molecular weight of 264.16 and its molecular formula is C10H18BrNO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “®-tert-Butyl 3-bromopiperidine-1-carboxylate” is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 . The InChI key is YCUDHDNCZHPAJK-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

“®-tert-Butyl 3-bromopiperidine-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.0 , indicating its lipophilicity. Its water solubility is calculated to be 0.408 mg/ml .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Its applications include:

Formation of Complex Heterocycles

It serves as a precursor for synthesizing complex heterocyclic compounds. For example, it has been utilized in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan, highlighting its role in constructing hexahydroindolinones and facilitating intramolecular Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

Synthesis of Piperidine Derivatives

The compound has been used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing its utility in generating cis and trans isomers of piperidine derivatives, which are significant in medicinal chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Applications in Ecofriendly Ester Sources

Its utility extends to the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, illustrating its role in eco-friendly synthetic processes for preparing quinoxaline derivatives (Xie et al., 2019).

Cascade Reactions

Utilized in anionic cascade recyclizations, it aids in the conversion of pyrazolo[5,1-c][1,2,4]triazines to various heterocyclic systems, demonstrating its potential in facilitating complex molecular transformations (Ivanov, 2020).

Key Intermediate in Synthesis

Acts as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, offering a pathway to developing therapeutic agents (Hu et al., 2019).

Preparation of Diverse Piperidine Derivatives

Demonstrates its role in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylates, indicating its importance in the synthesis of piperidine derivatives, which are useful scaffolds in drug discovery (Moskalenko & Boev, 2014).

Role in Asymmetric Synthesis

It is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, highlighting its utility in asymmetric synthesis and the production of enantiomerically pure compounds (Gomi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-bromopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-bromopiperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2777781.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2777783.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)